1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Overview
Description
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 4F-MDMB-2201 and belongs to the synthetic cannabinoid family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in cannabis plants. These compounds have gained popularity in recent years due to their psychoactive effects and potential therapeutic applications.
Scientific Research Applications
Fluorination Agents and Reactions
The synthesis and application of fluorinated compounds have attracted considerable interest in various scientific fields due to the unique properties imparted by fluorine atoms when incorporated into molecules. One such application is in the development of deoxofluorinating agents, which are used to convert alcohols, aldehydes, and ketones into fluorinated derivatives. These agents, including derivatives like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown high thermal stability and resistance to aqueous hydrolysis, offering safer and more versatile alternatives for the fluorination of complex molecules (Umemoto, Singh, Xu, & Saito, 2010).
High-Performance Materials
In the realm of advanced materials, the incorporation of fluorine into polymeric structures has been explored to enhance their properties. For instance, fluorinated sulfonated poly(arylene ether)s have been synthesized to serve as proton exchange membranes (PEMs) for fuel cells, showing superior conductivity and stability compared to traditional materials. These membranes exhibit excellent chemical, mechanical, and thermal stabilities, making them promising candidates for energy conversion applications (Kim, Park, & Lee, 2020).
Supercapacitors and Energy Storage
The search for efficient and stable electrolytes for high-voltage supercapacitors has led to the exploration of fluorinated electrolytes. Such electrolytes, containing fluorinated compounds and additives, have demonstrated promising cycling and storage performance in lithium-ion cells tested up to 4.5 V. These developments suggest a viable path towards the creation of energy storage devices capable of operating at higher voltages and under more demanding conditions (Xia, Nie, Burns, Xiao, Lamanna, & Dahn, 2016).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as chalcones, have been found to exhibit a broad range of pharmacological actions, including anti-tumor, antifungal, antiviral, anti-inflammatory, anticancer, antibacterial, antidiabetic, antioxidant, and antihypertensive activities .
Mode of Action
It’s known that chalcones, which are structurally similar, interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Chalcones and their derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit significant activities against various microbes , suggesting potential antimicrobial properties.
properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCMRXFHOORNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)F)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384565 | |
Record name | AG-H-25572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80967-34-6 | |
Record name | AG-H-25572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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